![molecular formula C23H22N2O2 B5863911 N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide CAS No. 5620-11-1](/img/structure/B5863911.png)
N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. These processes typically involve condensation, amination, and cyclization steps. For example, one method involves condensing isocyanato compounds with morpholino-amines prepared from difluorobenzonitrile through amination followed by cyclization with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
The crystal structure of related compounds reveals their molecular geometry and bonding interactions. Typically, these compounds crystallize in monoclinic systems with specific space groups. The structures help understand the molecular conformations and the electronic distribution which are crucial for their reactivity and interaction with biological molecules (Lu et al., 2017).
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)24-21-10-12-22(13-11-21)25-14-16-27-17-15-25/h1-13H,14-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPDVBKJVESOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359686 |
Source
|
Record name | N-(4-MORPHOLIN-4-YLPHENYL)-4-PHENYL-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5620-11-1 |
Source
|
Record name | N-(4-MORPHOLIN-4-YLPHENYL)-4-PHENYL-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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